N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazole ring, which is further connected to a pyridine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromoethylbenzamide with 4-(pyridin-3-yl)-1H-pyrazole in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in amines or alcohols .
Scientific Research Applications
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their antimicrobial and anticancer properties.
Pyrazinamide derivatives: These compounds are known for their anti-tubercular activity and share the pyrazole ring structure.
Uniqueness
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(14-5-2-1-3-6-14)19-9-10-21-13-16(12-20-21)15-7-4-8-18-11-15/h1-8,11-13H,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLRMTCOCZZQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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